molecular formula C5H2N2O4S2 B14518868 5,5'-Methylenedi(2H-1,3,4-oxathiazol-2-one) CAS No. 62470-50-2

5,5'-Methylenedi(2H-1,3,4-oxathiazol-2-one)

Cat. No.: B14518868
CAS No.: 62470-50-2
M. Wt: 218.2 g/mol
InChI Key: LOXLTYBBRYLIBD-UHFFFAOYSA-N
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Description

5,5’-Methylenedi(2H-1,3,4-oxathiazol-2-one) is a heterocyclic compound that belongs to the oxathiazolone family This compound is characterized by the presence of two oxathiazolone rings connected by a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Methylenedi(2H-1,3,4-oxathiazol-2-one) typically involves the cycloaddition of chlorocarbonylsulfenyl chloride with an appropriate amide in a suitable solvent such as toluene or chloroform . The reaction is usually carried out under inert atmosphere conditions to prevent unwanted side reactions. The chlorocarbonylsulfenyl chloride is added drop-wise to the amide solution, and the mixture is heated to facilitate the cycloaddition process .

Industrial Production Methods: While specific industrial production methods for 5,5’-Methylenedi(2H-1,3,4-oxathiazol-2-one) are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 5,5’-Methylenedi(2H-1,3,4-oxathiazol-2-one) undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various alkylating agents can be employed to introduce substituents at the methylene bridge.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Alkylated derivatives with modified chemical properties.

Scientific Research Applications

5,5’-Methylenedi(2H-1,3,4-oxathiazol-2-one) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,5’-Methylenedi(2H-1,3,4-oxathiazol-2-one) involves its interaction with specific molecular targets and pathways. The compound’s oxathiazolone rings can interact with proteasomes, inhibiting their activity and leading to the accumulation of proteins within cells . This inhibition can disrupt cellular processes and has potential therapeutic applications in treating diseases such as tuberculosis and cancer.

Comparison with Similar Compounds

Uniqueness: 5,5’-Methylenedi(2H-1,3,4-oxathiazol-2-one) is unique due to its methylene bridge, which allows for additional chemical modifications and enhances its versatility in various applications. Its ability to inhibit proteasomes selectively also sets it apart from other similar compounds.

Properties

CAS No.

62470-50-2

Molecular Formula

C5H2N2O4S2

Molecular Weight

218.2 g/mol

IUPAC Name

5-[(2-oxo-1,3,4-oxathiazol-5-yl)methyl]-1,3,4-oxathiazol-2-one

InChI

InChI=1S/C5H2N2O4S2/c8-4-10-2(6-12-4)1-3-7-13-5(9)11-3/h1H2

InChI Key

LOXLTYBBRYLIBD-UHFFFAOYSA-N

Canonical SMILES

C(C1=NSC(=O)O1)C2=NSC(=O)O2

Origin of Product

United States

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